ethyl 5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an isobenzofuran moiety, which is further substituted with ethyl and dimethoxy groups
Preparation Methods
The synthesis of ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isobenzofuran intermediate, which is then reacted with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 5-[(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)AMINO]-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.
Coumarin Derivatives: Similar to isobenzofuran, coumarins have a benzopyrone structure and are used in various medicinal applications.
Benzothiazole Derivatives: These compounds have a benzene ring fused with a thiazole ring and are studied for their anticancer and antimicrobial properties
Properties
Molecular Formula |
C16H17N3O6 |
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Molecular Weight |
347.32 g/mol |
IUPAC Name |
ethyl 5-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H17N3O6/c1-4-24-15(20)9-7-17-19-13(9)18-14-8-5-6-10(22-2)12(23-3)11(8)16(21)25-14/h5-7,14H,4H2,1-3H3,(H2,17,18,19) |
InChI Key |
TUKBEHLQIQJWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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